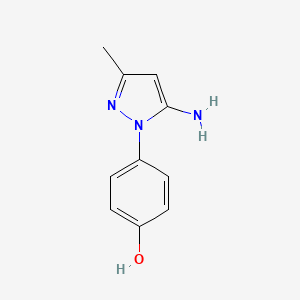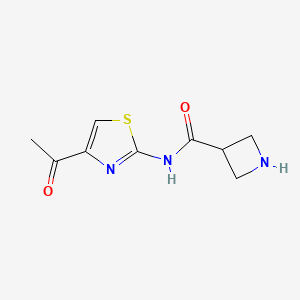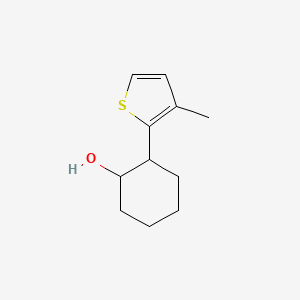
2-(3-Methylthiophen-2-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylthiophen-2-yl)cyclohexan-1-ol is a chemical compound with the molecular formula C11H16OS and a molecular weight of 196.31 g/mol . It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylthiophen-2-yl)cyclohexan-1-ol typically involves the reaction of 3-methylthiophene with cyclohexanone under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylthiophen-2-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
2-(3-Methylthiophen-2-yl)cyclohexan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Methylthiophen-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, potentially modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
2-(3-Methylthiophen-2-yl)ethan-1-ol: A similar compound with a shorter carbon chain.
3-(3-Methylthiophen-2-yl)propanoic acid: Contains a carboxylic acid group instead of a hydroxyl group.
2-(3-Methylthiophen-2-yl)cyclohexanone: An oxidized form of the compound.
Uniqueness
2-(3-Methylthiophen-2-yl)cyclohexan-1-ol is unique due to its specific combination of a thiophene ring and a cyclohexanol moiety. This structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H16OS |
|---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
2-(3-methylthiophen-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H16OS/c1-8-6-7-13-11(8)9-4-2-3-5-10(9)12/h6-7,9-10,12H,2-5H2,1H3 |
InChI Key |
WRXYMYKGZIQRGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2CCCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


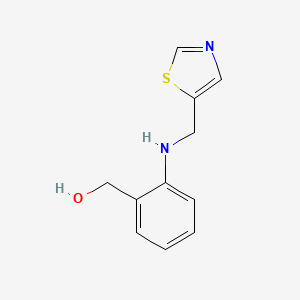
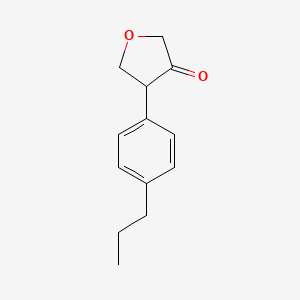
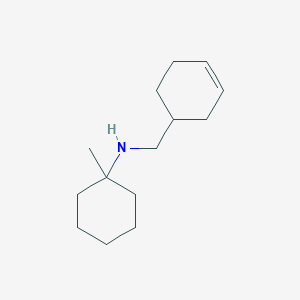
![3-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline](/img/structure/B13247206.png)
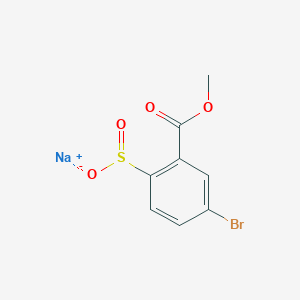
![5-[5-(Chloromethyl)oxolan-2-yl]-N-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B13247219.png)
![3-[(2,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13247230.png)
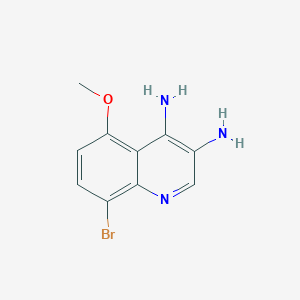


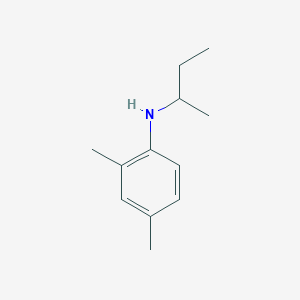
![1-[1-(Aminomethyl)-4-methylcyclohexyl]propan-1-ol](/img/structure/B13247240.png)
